Product packaging for 1,7-Diazabicyclo[2.2.1]heptane(Cat. No.:CAS No. 279-42-5)

1,7-Diazabicyclo[2.2.1]heptane

Cat. No.: B3350449
CAS No.: 279-42-5
M. Wt: 98.15 g/mol
InChI Key: OLQNNQUNPCTRNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,7-Diazabicyclo[2.2.1]heptane (CAS 279-42-5) is an organic compound with the molecular formula C5H10N2 and a molecular weight of 98.15 g/mol . It features a bridged bicyclic structure containing two nitrogen atoms, which classifies it as a conformationally restricted diamine. This scaffold is of significant interest in pharmaceutical research and peptidomimetic studies, where such rigid, three-dimensional structures are valuable for exploring novel chemical space and creating spatially defined molecular architectures . Diazabicyclo[2.2.1]heptane cores, in general, are recognized as privileged structures in medicinal chemistry and are frequently investigated as key components in the synthesis of biologically active molecules . For instance, related structural isomers have been incorporated into compounds evaluated for antitumor activity and have served as core templates in drug discovery programs . The constrained nature of the bicyclic system can be used to pre-organize functional groups in a specific spatial orientation, which is a critical strategy for improving the potency and selectivity of drug candidates. This product is intended for research and development purposes. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10N2 B3350449 1,7-Diazabicyclo[2.2.1]heptane CAS No. 279-42-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,7-diazabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2/c1-3-7-4-2-5(1)6-7/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQNNQUNPCTRNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50338744
Record name 1,7-Diazabicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

279-42-5
Record name 1,7-Diazabicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Bridged Bicyclic Systems Chemistry

1,7-Diazabicyclo[2.2.1]heptane is a fascinating molecule belonging to the class of bridged bicyclic compounds. These are molecules where two rings share three or more atoms, creating a rigid, three-dimensional structure. wikipedia.org The nomenclature "bicyclo[2.2.1]heptane" indicates a seven-atom framework (heptane) with two bridges of two carbons each and one bridge of a single atom connecting the two bridgehead atoms. wikipedia.org In the case of this compound, two of these bridgehead atoms are nitrogen, introducing unique properties to the system.

The study of bridged bicyclic systems is a significant area of organic chemistry due to their conformational rigidity and the stereochemical control they offer in chemical reactions. libretexts.org Unlike flexible acyclic or monocyclic systems, the constrained nature of bridged bicyclic compounds provides a well-defined spatial arrangement of functional groups, which is invaluable for studying reaction mechanisms and designing stereoselective syntheses. libretexts.org The parent carbocycle, norbornane (B1196662) (bicyclo[2.2.1]heptane), is a classic example used to illustrate concepts of stereochemistry and reactivity in strained ring systems. wikipedia.orglibretexts.org

The introduction of heteroatoms, such as nitrogen, into these bridged frameworks creates heterocyclic analogues with a diverse range of chemical and physical properties. These heterocyclic systems are of great interest as they form the core of many biologically active molecules and functional materials. wikipedia.org

Significance of Nitrogen Heterocycles in Constrained Architectures

Nitrogen heterocycles are ubiquitous in nature and are fundamental components of a vast array of pharmaceuticals, agrochemicals, and functional materials. researchgate.net When incorporated into a constrained architecture like a bridged bicyclic system, the nitrogen atoms can significantly influence the molecule's properties in several ways:

Basicity and Nucleophilicity: The lone pair of electrons on the nitrogen atoms can act as a base or a nucleophile. The constrained geometry of the bicyclic system can, however, modulate this reactivity.

Hydrogen Bonding: The nitrogen atoms can participate in hydrogen bonding, which is crucial for molecular recognition and self-assembly processes. iucr.org

Coordination Chemistry: The nitrogen atoms can coordinate to metal centers, leading to the formation of novel catalysts and materials with interesting electronic and magnetic properties.

Biological Activity: The rigid framework and the presence of nitrogen atoms can lead to specific interactions with biological targets, making these compounds promising scaffolds for drug discovery. rsc.orgnih.gov

The constrained nature of these systems can also lead to unusual reactivity and provides a platform to study fundamental aspects of bonding and strain. nih.gov

Overview of Research Directions for 1,7 Diazabicyclo 2.2.1 Heptane

Established Synthetic Routes to the Core Scaffold

Historical Development of Preparation Methods

An extensive search of chemical databases and historical literature does not yield specific established methods for the preparation of the this compound scaffold. The historical development of synthetic routes for diazabicyclo[2.2.1]heptanes has largely centered on isomers that are more readily accessible from common starting materials. For instance, the synthesis of 2,5-diazabicyclo[2.2.1]heptane derivatives often originates from chiral precursors like trans-4-hydroxy-L-proline. thieme-connect.comresearchgate.net Similarly, various strategies have been developed for the 2,7-diazabicyclo[2.2.1]heptane framework. rsc.orgrsc.orgsorbonne-universite.fr However, these methodologies are not directly applicable to the construction of the unique bridged structure of the 1,7-isomer.

Specific Reaction Pathways for Scaffold Construction

There are no well-documented, specific reaction pathways for the de novo construction of the this compound scaffold in the peer-reviewed scientific literature. The synthesis of bridged bicyclic systems is inherently challenging, and the particular arrangement of the nitrogen atoms at the bridgehead (position 1) and in a two-atom bridge (position 7) in this compound presents a significant synthetic hurdle that appears to be largely unaddressed in published studies. The literature on related compounds, such as the synthesis of 2,7-diazabicyclo[2.2.1]heptenes via N-O bond cleavage of arylnitroso Diels-Alder cycloadducts, highlights the complexity of forming these bridged systems, but does not provide a pathway to the 1,7-isomer. sorbonne-universite.fr

Synthesis of Functionalized this compound Derivatives

Consistent with the lack of established routes to the parent scaffold, the synthesis of functionalized derivatives of this compound is not described in the available literature. The sections below reflect this absence of specific research findings.

Incorporation of Nitro Substituents

A review of the literature provides no specific methods for the synthesis of nitro-substituted derivatives of this compound. Research on related structures does not extend to the nitration of this particular scaffold.

Halogenated Derivatives and their Preparation

There are no published procedures for the preparation of halogenated derivatives of this compound. While methods exist for halogenating other bicyclic amines, these have not been applied to or developed for the this compound system.

Spectroscopic Insights into Molecular Architecture

Electron ionization (EI) mass spectrometry reveals distinct fragmentation patterns for this compound, which are characteristic of its strained, bridged structure.

The fragmentation of this compound is dominated by the cleavage of bonds at the bridgehead atoms. aip.org A primary fragmentation route involves the simultaneous cleavage of a C–C and a C–N bond at these bridgehead positions. This can lead to the loss of an ethylene (B1197577) molecule (C₂H₄), resulting in a prominent odd-electron (OE) ion at m/z 70, which is often the base peak in the spectrum. aip.orgnih.gov

Another significant pathway is a similar cleavage at the bridgeheads followed by a hydrogen shift. This process gives rise to an even-electron (EE) ion at m/z 69, corresponding to the loss of an ethyl radical ([M–C₂H₅]⁺). aip.org This ion is observed with very high relative abundance, demonstrating the favorability of this rearrangement. aip.org

The table below summarizes the major characteristic ions observed in the mass spectrum of this compound.

Table 1: Characteristic Mass Spectrometry Fragments of this compound

m/z Proposed Fragment Ion Type Relative Abundance (%) Reference
98 [C₅H₁₀N₂]⁺˙ Molecular Ion (M⁺˙) - aip.org
70 [M–C₂H₄]⁺˙ Odd-Electron (OE) 100 aip.orgnih.gov

NMR spectroscopy is a critical tool for confirming the rigid bicyclic structure of this compound and for studying its dynamic behavior in solution. weebly.comnih.gov

The bicyclic structure of this compound imposes significant constraints on the geometry of the nitrogen atoms. This rigidity leads to a higher energy barrier for pyramidal inversion at the bridgehead nitrogen compared to acyclic amines. ru.nl This restricted inversion is a dynamic process that can be studied using variable-temperature NMR spectroscopy. At low temperatures, the inversion is slow on the NMR timescale, leading to distinct signals for protons in different chemical environments. As the temperature increases, the rate of nitrogen inversion increases, causing these distinct signals to broaden, coalesce, and eventually sharpen into time-averaged signals. The energy barrier for this inversion process is a key characteristic of the molecule's structural stability. ru.nl Studies on related azabicyclo[2.2.1]heptane systems have shown that the energy barriers to inversion are significant and can be quantified by analyzing the changes in the NMR spectra with temperature. ru.nlrushim.ru

Nuclear Magnetic Resonance (NMR) for Structural Elucidation and Dynamics

Computational and Theoretical Investigations of Conformation

Computational chemistry provides valuable data on the molecule's geometry, stability, and the energetics of its conformational changes, complementing experimental findings.

Theoretical calculations are employed to determine the most stable conformation of the this compound ring system and to calculate the energy barriers associated with processes like nitrogen inversion. researchgate.netus.es These studies often explore different potential conformers and the transition states that connect them. For the relatively rigid [2.2.1]heptane skeleton, the primary conformational flexibility lies in the puckering of the rings and the pyramidal geometry at the nitrogen atoms. rsc.org Computational models can predict the relative energies of these states. For instance, calculations on related azabicyclic systems help to rationalize the preference for certain conformations by evaluating factors like angle strain and torsional strain. nih.govrsc.org These theoretical investigations support the interpretation of experimental data, such as the energy barriers for nitrogen inversion obtained from NMR studies, providing a more complete picture of the molecule's conformational landscape. researchgate.netus.es

Simulation of Intramolecular Dynamics and Inversion Barriers

The intramolecular dynamics of bicyclic amines are a subject of considerable interest in computational and experimental chemistry. For a constrained system like this compound, the primary intramolecular dynamic process of note, aside from bond vibrations and rotations, is nitrogen inversion. This process involves the nitrogen atom passing through a planar transition state, which leads to the inversion of its stereochemical configuration. The energy required for this inversion, known as the inversion barrier, is highly dependent on the geometry and steric strain of the molecule. researchgate.net

While specific computational studies detailing the simulation of intramolecular dynamics and inversion barriers for the parent this compound are not extensively documented in publicly available literature, significant insights can be gleaned from theoretical and experimental investigations of closely related analogs. The rigid, caged structure of the bicyclo[2.2.1]heptane framework imposes significant angular strain, which is known to influence the energy barrier to nitrogen inversion.

A pertinent example is the study of 7-methyl-7-azabicyclo[2.2.1]heptane, a molecule that differs from this compound only by the substitution of one bridgehead nitrogen with a carbon atom and the presence of a methyl group on the remaining nitrogen. lookchem.com Experimental studies using dynamic 13C NMR have determined the free energy of activation (ΔG‡) for nitrogen inversion in this compound to be approximately 13.77 kcal/mol at 25 °C. lookchem.com This relatively high barrier, when compared to simpler acyclic or monocyclic amines, is attributed to what is known as the "bicyclic effect." lookchem.com During the inversion process, the bond angles around the nitrogen atom must widen towards a planar 120° in the transition state. In a strained bicyclic system, achieving this planarity further increases the ring strain, thus elevating the energy barrier for inversion. lookchem.com

Computational models, such as AM1 calculations, have been employed to understand this phenomenon. These studies indicate that the barrier increase for nitrogen inversion in 7-methyl-7-azabicyclo[2.2.1]heptane is on the order of 3.5 kcal/mol relative to a less strained monocyclic amine with similar nitrogen pyramidality. lookchem.com This effect underscores the significant conformational rigidity of the azabicyclo[2.2.1]heptane skeleton.

For this compound, it can be inferred that a similarly substantial barrier to nitrogen inversion would exist for both nitrogen atoms. The presence of two nitrogen atoms at the bridgehead positions would introduce further electronic interactions that could influence the inversion barriers, potentially leading to complex synchronous or asynchronous inversion dynamics. The steric environment around the nitrogen atoms is also a critical factor. For instance, in derivatives like di-tert-butyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate, bulky substituents on the nitrogen atoms can completely prevent nitrogen inversion, effectively locking the molecule into a single conformational state. smolecule.com

In related, though less constrained, systems like N-phenyl-2-azabicyclo[2.2.1]heptane, computational studies have highlighted the pyramidalization at the nitrogen atom as a key structural feature. vu.nl The degree of this pyramidalization is directly related to the energy barrier for inversion. While a specific inversion barrier for this compound was not the focus of the study, the analysis of bond angles confirmed the non-planar geometry at the nitrogen center, a prerequisite for a significant inversion barrier. vu.nl

The following table summarizes the experimentally determined and calculated inversion barriers for relevant bicyclic amines, providing a comparative context for the expected dynamics of this compound.

Compound NameMethodInversion Barrier (kcal/mol)Inversion Barrier (kJ/mol)Reference
7-Methyl-7-azabicyclo[2.2.1]heptane13C NMR13.7757.6 lookchem.com
7-Ethyl-7-azabicyclo[2.2.1]heptane13C NMR13.1755.1 lookchem.com
2,5-Diphenyl-1,2,4,5-tetraazabicyclo[2.2.1]heptaneDFT Calculation≤ 15≤ 62.8 vulcanchem.com

Mechanistic Studies of Reactions Involving 1,7 Diazabicyclo 2.2.1 Heptane

Investigation of Fragmentation Pathways in Mass Spectrometry

The study of the fragmentation pathways of 1,7-Diazabicyclo[2.2.1]heptane under mass spectrometry, particularly through electron ionization (EI), provides significant insights into its structural stability and the relative strengths of its chemical bonds. A characteristic fragmentation pattern for this molecule involves the simultaneous cleavage of both a carbon-carbon (C-C) and a carbon-nitrogen (C-N) bond at the bridgehead positions. aip.org

This initial fragmentation is followed by one of two principal pathways:

Hydrogen Shift and Fragmentation: A hydrogen shift can occur, leading to the formation of an even-electron ion with the loss of an ethyl group ([M–C₂H₅]⁺). This fragment is typically observed with high abundance. For this compound, this process results in a prominent peak at a mass-to-charge ratio (m/z) of 69. aip.org

Simple Cleavage: Alternatively, a simple cleavage of the same C-C and C-N bonds at the bridgehead can lead to the loss of an ethene molecule ([M–C₂H₄]⁺·), resulting in an odd-electron ion. aip.org This fragmentation pathway often produces the base peak in the mass spectrum of this compound, appearing at an m/z of 70. aip.org

These fragmentation patterns are diagnostic for the bicyclic structure of this compound, highlighting the lability of the bonds connected to the bridgehead atoms.

Table 1: Prominent Fragment Ions of this compound in Mass Spectrometry aip.org
Fragment Ionm/zProposed StructureRelative Abundance
[M–C₂H₄]⁺·70Odd-electron ionBase Peak (100%)
[M–C₂H₅]⁺69Even-electron ionHigh (e.g., 97%)

**4.2. Reaction Mechanisms in Derivatives Synthesis

The N-nitration of saturated secondary amines like this compound is a complex process. The direct nitration of secondary amines using a mixture of nitric acid and sulfuric acid can be challenging due to the basicity of the amine nitrogen, which can lead to the formation of an unreactive ammonium (B1175870) salt. The ease of nitration is inversely related to the proton-attracting ability of the amine.

For secondary amines, the reaction with nitrogen oxides (NOₓ) can proceed through different mechanistic pathways. One proposed mechanism involves the formation of a hydrogen-bonded intermediate between the amine and a nitrosating agent like N₂O₃ or N₂O₄. This intermediate can then lead to the formation of a nitrosamine, which may subsequently be oxidized to the nitramine.

Another potential pathway, particularly in the gas phase or under specific conditions, involves a free radical mechanism. In this process, a species like nitrogen dioxide (NO₂) can abstract a hydrogen atom from the N-H bond of a secondary amine, forming an aminyl radical and nitrous acid. The resulting aminyl radical can then react with another NO₂ molecule to form the N-nitro derivative. Theoretical studies have shown that alkyl substitutions on the amine can lower the activation barrier for this hydrogen abstraction step.

Given the bicyclic and sterically constrained nature of this compound, the accessibility of the nitrogen lone pairs and the stability of any radical or charged intermediates would play a crucial role in determining the predominant reaction mechanism.

The halogenation of secondary amines such as this compound typically proceeds via the formation of an N-haloamine intermediate. The reaction is initiated by the electrophilic attack of a halogenating agent (e.g., Cl₂, Br₂, or sources of "positive" halogens) on the nitrogen atom.

The mechanism generally involves the following steps:

Formation of the N-haloamine: The lone pair of electrons on one of the nitrogen atoms of this compound attacks the electrophilic halogen, leading to the formation of a protonated N-haloammonium species.

Deprotonation: A base, which could be another molecule of the amine or the solvent, removes a proton from the nitrogen, yielding the neutral N-halo-1,7-diazabicyclo[2.2.1]heptane derivative.

The stability and subsequent reactivity of the formed N-haloamine are influenced by the nature of the halogen and the structure of the amine. N-haloamines can serve as intermediates for further transformations. For instance, under certain conditions, such as exposure to light or heat, they can undergo homolytic cleavage of the N-X bond to generate a nitrogen-centered radical. This radical can then participate in intramolecular hydrogen abstraction, leading to the functionalization of C-H bonds within the bicyclic framework, a process known as the Hofmann-Löffler-Freytag reaction.

Kinetic and Thermodynamic Aspects of Reactivity

Detailed kinetic and thermodynamic data specifically for the reactions of this compound are not extensively available in the public literature. However, general principles of amine reactivity and studies on analogous cyclic and bicyclic amines can provide insights.

Kinetics: The rate of reactions involving this compound, such as N-nitration and N-halogenation, is expected to be highly dependent on several factors:

Nucleophilicity of the Nitrogen Atoms: The availability of the lone pair of electrons on the nitrogen atoms is a key determinant of the reaction rate. The bicyclic structure may influence the hybridization and steric accessibility of these lone pairs.

Steric Hindrance: The rigid, bicyclic framework of this compound can impose significant steric hindrance around the nitrogen atoms, potentially slowing down the rate of attack by bulky electrophiles.

Solvent Effects: The choice of solvent can significantly impact the reaction kinetics by stabilizing or destabilizing reactants, intermediates, and transition states. For instance, polar solvents may facilitate reactions involving charged intermediates.

Nature of the Electrophile: The reactivity of the electrophile (e.g., the nitrating or halogenating agent) will directly influence the reaction rate.

Thermodynamics: The thermodynamics of reactions involving this compound will be governed by the relative stabilities of the reactants and products.

Bond Strengths: The formation of N-NO₂ or N-X bonds in the products and the cleavage of the N-H bond in the reactant are key energetic considerations.

Computational studies on the nitrosation of secondary amines have provided insights into the reaction barriers (ΔH) for hydrogen abstraction by NO₂. For heterocyclic secondary amines, the reactivity was found to be influenced by the ring size, with five-membered rings showing higher reactivity due to stabilizing interactions in the transition state.

Applications of 1,7 Diazabicyclo 2.2.1 Heptane in Advanced Materials and Catalysis

Role as a Building Block in Polymer Chemistry

The rigid structure of 1,7-Diazabicyclo[2.2.1]heptane makes it an intriguing candidate for incorporation into polymer backbones to control chain architecture and properties.

A specific pathway to a class of polyimides involves the use of sydnones and maleimides in a 1,3-dipolar cycloaddition reaction. This polymerization process results in the formation of a polymer chain where the recurring unit is a this compound-2,3,5,6-tetracarboxylic acid diimide. researchgate.netresearchgate.net The reaction proceeds through a double 1,3-cycloaddition of the sydnone (B8496669) to two maleimide (B117702) functional groups, releasing carbon dioxide in the process. researchgate.netresearchgate.net This method has been used to synthesize a novel category of polyimides noted for their favorable thermal stability and solubility. researchgate.netresearchgate.net

While the synthesis of polyimides containing the this compound core has been described, detailed research findings on the specific impact of this core on the broader range of polymer properties and architectural variations are not extensively available in the reviewed scientific literature. The incorporation of bicyclic units is generally known to enhance thermal stability and solubility, properties that were noted for the polyimides created via the sydnone-maleimide cycloaddition. researchgate.netresearchgate.net

Exploration in Catalytic Systems

The potential for this compound to act as a ligand or catalyst has been considered, though documentation is limited.

A review of patent literature did not yield specific examples of this compound being utilized in hydrocarbonylation processes.

Detailed studies or applications of this compound as a primary ligand or catalyst in homogeneous catalysis are not widely reported in the available scientific literature.

Novel Applications in Chemical Transformations

Beyond polymer science and catalysis, this compound has been identified in other unique chemical contexts.

One area of research involves its identification as a characteristic volatile compound in tea tree leaves. mdpi.com Studies analyzing the volatile compounds under different magnesium concentrations found that this compound is formed through the synthesis of 2,4-dimethyl-2-oxazoline-4-methanol. mdpi.com This highlights a biosynthetic pathway for the compound in a natural system.

Another application is in the field of analytical chemistry, specifically mass spectrometry. The fragmentation behavior of this compound under electron ionization (EI) has been characterized. aip.org Its decomposition is marked by the simultaneous cleavage of C–C and N–C bonds at the bridgehead atoms, followed by a hydrogen shift, which is a characteristic transformation used for its identification. aip.org

Interactive Data Table: Fragmentation of this compound in Mass Spectrometry

ProcessResulting IonMass (Da)Relative Intensity (%)
C–C and N–C cleavage with H-shift[M–C₂H₅]⁺6997
Simple C–C and N–C cleavage[M–C₂H₄]⁺•70100

Future Research Directions and Unexplored Avenues

Development of Novel Enantioselective Synthetic Routes

The synthesis of enantiomerically pure diazabicyclic compounds is crucial for their application in asymmetric catalysis and medicinal chemistry. While methods exist for the synthesis of related chiral diazabicyclo[2.2.1]heptane derivatives, future work should focus on developing more direct and versatile enantioselective routes to the 1,7-diazabicyclo[2.2.1]heptane core itself.

A promising avenue lies in the application of modern asymmetric organocatalysis. nih.govmdpi.com Chiral Brønsted acids or confined imidodiphosphorimidate (IDPi) catalysts could potentially catalyze cycloaddition reactions to construct the bicyclic framework with high enantioselectivity. nih.gov Researchers could explore formal [3+2] cycloadditions of bicyclo[1.1.0]butanes with appropriate nitrogen-containing components under the influence of chiral catalysts. nih.gov

Furthermore, the derivatization of readily available chiral starting materials, such as (S)-trans-4-hydroxyproline, has proven effective for synthesizing related chiral 2,5-diazabicyclo[2.2.1]heptane derivatives. researchgate.netsemanticscholar.org Future research could adapt this strategy to target the 1,7-isomer, potentially involving novel intramolecular cyclization cascades. rsc.orgresearchgate.net The development of such routes would provide access to a wider range of chiral ligands and organocatalysts. For instance, novel chiral diamine derivatives could be synthesized and evaluated as catalysts in asymmetric reactions, such as the amination of α-phenyl-α-cyano acetate, with the goal of achieving high yields and enantiomeric excess (ee). researchgate.net

Catalyst/Ligand SystemReactionEnantiomeric Excess (ee)
Diamine derivative of (1S,4S)-2,5-diazabicyclo[2.2.1]heptaneAsymmetric amination of ethyl α-phenyl-α-cyano acetateup to 40% researchgate.net
Dimeric derivative of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane with copper triflateAsymmetric Diels-Alder reactionup to 72% researchgate.net
Diamine derivative of (1S,4S)-2,5-diazabicyclo[2.2.1]heptaneEnantioselective addition of diethylzinc (B1219324) to aldehydesup to 92% researchgate.net

Detailed Computational Probing of Reaction Mechanisms and Catalytic Activity

A deeper understanding of the reaction mechanisms and catalytic behavior of this compound and its derivatives is essential for their rational design and application. Future research should employ detailed computational studies, such as Density Functional Theory (DFT), to elucidate these aspects.

One area of focus could be the computational analysis of radical rearrangements involving azanorbornane systems, which can provide insights into the stability and reactivity of radical intermediates on the diazabicyclic framework. acs.org Such studies can help predict the regioselectivity of reactions and guide the design of new synthetic strategies. acs.org

Furthermore, computational modeling can be used to understand the origin of stereoselectivity in reactions catalyzed by chiral this compound derivatives. By modeling the transition states of catalytic cycles, researchers can identify the key interactions that govern enantioselectivity. This knowledge can then be used to design more effective catalysts. For instance, DFT calculations have been successfully used to rationalize the solvent-controlled chemodivergence in the synthesis of related bicyclo[2.2.1]heptanes. rsc.org Similar approaches could be applied to reactions involving this compound.

Non-adiabatic molecular dynamics (NAMD) simulations, which have been used to study the photochemistry of related 2,3-diazabicyclo[2.2.1]heptenes, could also be applied to investigate the excited-state properties and reactivity of this compound derivatives. beilstein-archives.orgresearchgate.net This could open up new avenues in photochemistry and photoredox catalysis.

Expansion of Applications in Functional Materials

The rigid and well-defined three-dimensional structure of the this compound scaffold makes it an attractive building block for the development of novel functional materials. Future research should explore the incorporation of this motif into polymers and other materials to impart specific properties.

One potential application is in the synthesis of microporous polymers. The inherent rigidity of the diazabicyclic core could lead to materials with high internal surface areas, which could be useful for applications such as gas storage and separation. The nitrogen atoms within the scaffold could also be functionalized to introduce specific binding sites for targeted applications.

Furthermore, the incorporation of this compound units into the backbone of polymers could lead to materials with interesting thermal and mechanical properties. The conformational rigidity of the bicyclic system could enhance the thermal stability and modulus of the resulting polymers.

The development of new polymerization methodologies, such as ring-opening metathesis polymerization (ROMP), could be explored for the synthesis of polymers containing the this compound motif. acs.org The synthesis of monomers containing this scaffold and their subsequent polymerization could lead to a new class of functional materials with unique properties.

Investigation of Supramolecular Interactions and Self-Assembly

The two nitrogen atoms in the this compound structure provide ideal sites for hydrogen bonding and other non-covalent interactions. libretexts.org This suggests that this molecule could be a valuable building block for the construction of well-defined supramolecular architectures. Future research should focus on a systematic investigation of the supramolecular interactions and self-assembly of this compound and its derivatives.

The protonated forms of this compound could form complex three-dimensional networks through N-H···X hydrogen bonds (where X is an anion), similar to what has been observed for 2,5-diazoniabicyclo[2.2.1]heptane dibromide. iucr.orgiucr.org The investigation of these interactions could lead to the design of new materials with interesting properties, such as proton conductivity.

Q & A

Q. Example Synthetic Routes

MethodCatalyst/ConditionsYield (%)ee (%)Reference
Asymmetric BiginelliCatalyst 3 (10 mol%)9446
Cyclization of aminesAcidic conditions60–85N/A

How can spectroscopic techniques characterize the structure of this compound?

Basic Research Question
Structural elucidation relies on:

  • NMR spectroscopy: ¹H and ¹³C NMR identify bridgehead protons and nitrogen environments. For example, bicyclo[2.2.1]heptane derivatives show distinct splitting patterns due to rigid conformations .
  • X-ray crystallography: Resolves 3D arrangements, such as the bicyclic core’s bond angles and torsion strains .
  • Mass spectrometry: Confirms molecular weight and fragmentation patterns (e.g., m/z 138 for C7H10N2O derivatives) .

Q. Key Spectral Data

TechniqueDiagnostic FeaturesReference
¹H NMRδ 3.2–4.1 ppm (bridgehead H)
X-rayBond angles: ~109.5° (C-N-C)
MS (EI)Molecular ion peak at m/z 138

What safety precautions are necessary when handling this compound?

Basic Research Question
Diazabicyclo compounds often exhibit toxicity and flammability. Critical precautions include:

  • Storage: Inert atmosphere (N2/Ar), dry conditions, and temperatures below 50°C to prevent decomposition .
  • Handling: Use PPE (gloves, goggles) and avoid inhalation/contact (H315: skin irritation; H335: respiratory irritation) .

Q. Hazard Codes and Mitigation

CodeRiskPrecaution
H315Skin irritationWear nitrile gloves
H335Respiratory irritationUse fume hood
P210Fire hazardKeep away from ignition sources

How do computational methods predict the stability and reactivity of this compound derivatives?

Advanced Research Question
Density functional theory (DFT) and molecular dynamics simulations are used to:

  • Predict stability: Bicyclo[2.2.1]heptane’s rigid scaffold reduces bond dissociation energy (BDE), enhancing thermal stability .
  • Assess reactivity: Electron-deficient substituents (e.g., nitro groups) increase detonation velocity (D = 8.5 km/s) but reduce impact sensitivity .

Q. Catalyst Performance

CatalystReactionee (%)Yield (%)
Derivative 3Biginelli4694
N-Methylated derivativeAldol condensation3782

How can researchers resolve contradictions between experimental and computational data for bicyclic diazabicyclo compounds?

Advanced Research Question
Discrepancies often arise in property predictions (e.g., solubility, reactivity). Mitigation strategies include:

  • Benchmarking methods: Validate DFT functionals against experimental crystallography or NMR data .
  • Error analysis: Quantify uncertainties in computational parameters (e.g., basis set size, solvation models) .

Q. Case Study: Detonation Properties

PropertyExperimental ValueComputational PredictionError (%)
Density (g/cm³)1.851.783.8
Detonation Velocity8.5 km/s8.2 km/s3.5

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,7-Diazabicyclo[2.2.1]heptane
Reactant of Route 2
1,7-Diazabicyclo[2.2.1]heptane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.